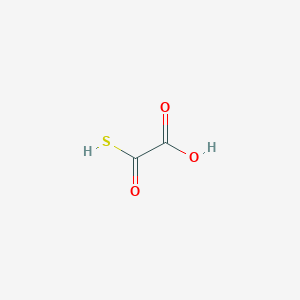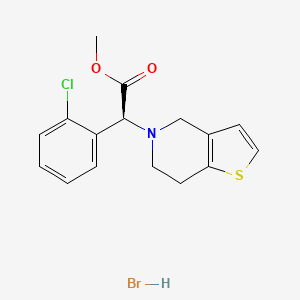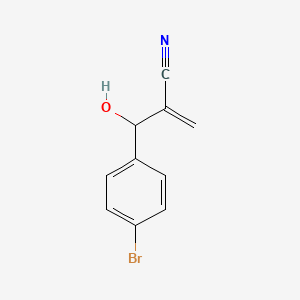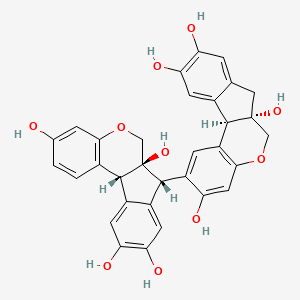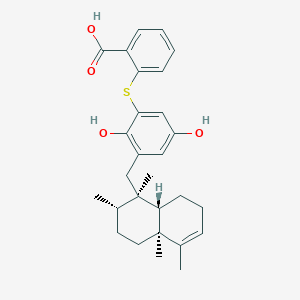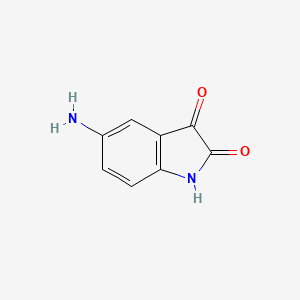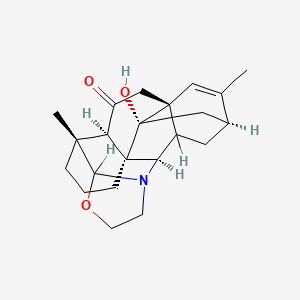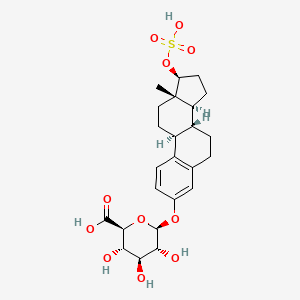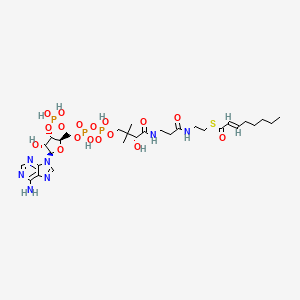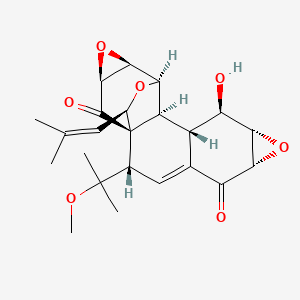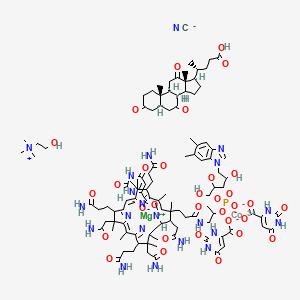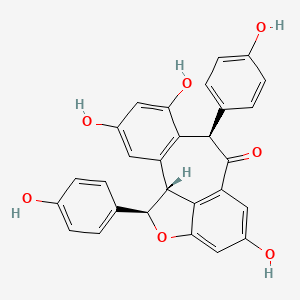
Pauciflorol E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pauciflorol E is a natural product found in Vatica pauciflora with data available.
Applications De Recherche Scientifique
Pharmacological Properties and Medicinal Uses
Pauciflorol E, derived from the Centrapalus pauciflorus plant, has garnered attention in the scientific community due to its wide array of pharmacological properties. Extensive research has revealed that various parts of the plant, including the leaves and epoxidised oil, are traditionally used for treating ailments such as external injuries, wounds, diabetes, chest pains, eye infections, stomach problems, and skin infections. The phytochemical profile of C. pauciflorus is rich and diverse, with compounds including coumarins, essential oils, fatty acids, flavonol glycosides, phenolic acids, and sterols, among others. This phytochemical diversity contributes to the plant's broad spectrum of pharmacological activities. Notably, extracts and compounds isolated from C. pauciflorus have demonstrated a range of biological activities, including analgesic, anti-dermatitis, antimicrobial, antiulcerogenic, hypoglycemic, insecticidal, larvicidal, and sedative effects. These findings underscore the potential of this compound and related compounds for developing new therapeutic agents and treatments. Future research should focus on detailed phytochemical, pharmacological, and toxicological evaluations to better understand the correlation between the medicinal uses, phytochemical composition, and pharmacological activities of C. pauciflorus (Maroyi, 2020).
Propriétés
Formule moléculaire |
C28H20O7 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
(1R,8R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-one |
InChI |
InChI=1S/C28H20O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,26,28-33H/t23-,26-,28+/m1/s1 |
Clé InChI |
HAOBFGJVNNUEGD-RJRADHEHSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H]2[C@@H]3C4=C([C@H](C(=O)C5=C3C(=CC(=C5)O)O2)C6=CC=C(C=C6)O)C(=CC(=C4)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2C3C4=C(C(C(=O)C5=C3C(=CC(=C5)O)O2)C6=CC=C(C=C6)O)C(=CC(=C4)O)O)O |
Synonymes |
pauciflorol E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


